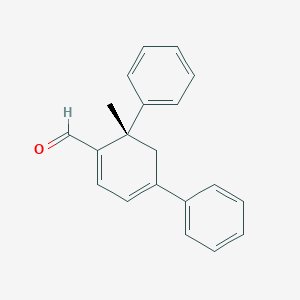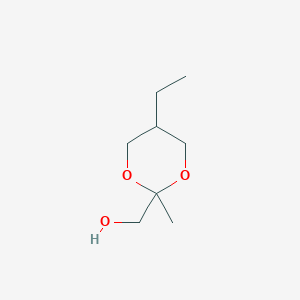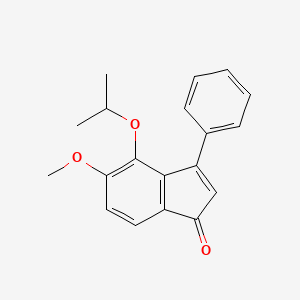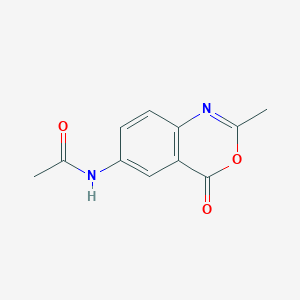![molecular formula C28H31NO2 B14190642 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid CAS No. 850878-94-3](/img/structure/B14190642.png)
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid is a chemical compound that features a pyrene moiety linked to an amino acid chain
Preparation Methods
The synthesis of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid typically involves several steps:
Starting Materials: The synthesis begins with pyrene-2-carbaldehyde and 11-aminoundecanoic acid.
Condensation Reaction: The pyrene-2-carbaldehyde undergoes a condensation reaction with 11-aminoundecanoic acid in the presence of a suitable catalyst to form the Schiff base, this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the pyrene moiety or the amino acid chain can be modified using appropriate reagents.
Scientific Research Applications
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used in bioimaging and as a fluorescent marker in biological systems.
Medicine: Research is being conducted to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into biological membranes or DNA, allowing the compound to exert its effects. The Schiff base linkage provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can be compared with other similar compounds:
11-Aminoundecanoic acid: This compound is a precursor in the synthesis of this compound and is used in the production of Nylon-11.
Pyrene derivatives: Other pyrene-based compounds, such as pyrene-1-carboxylic acid and pyrene-2-carbaldehyde, share similar fluorescence properties but differ in their chemical reactivity and applications.
Properties
CAS No. |
850878-94-3 |
|---|---|
Molecular Formula |
C28H31NO2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
11-(pyren-2-ylmethylideneamino)undecanoic acid |
InChI |
InChI=1S/C28H31NO2/c30-26(31)12-7-5-3-1-2-4-6-8-17-29-20-21-18-24-15-13-22-10-9-11-23-14-16-25(19-21)28(24)27(22)23/h9-11,13-16,18-20H,1-8,12,17H2,(H,30,31) |
InChI Key |
CLXMKUMSJIAJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=NCCCCCCCCCCC(=O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)


![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)

![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)

